Ethyl 3-amino-4-methoxybut-2-enoate
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Overview
Description
Ethyl 3-amino-4-methoxybut-2-enoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butenoic acid, featuring an amino group at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from ethyl acetoacetate, reacts with an appropriate alkyl halide under basic conditions to form the desired product . Another method involves the use of Grignard reagents, where the Grignard reagent reacts with an ester to form the corresponding alcohol, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-methoxybut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through interactions with enzymes and receptors, leading to modulation of cellular processes .
Comparison with Similar Compounds
Ethyl 3-amino-4-methoxybut-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Similar structure but lacks the methoxy group.
Ethyl 3-amino-4-(methylamino)benzoate: Contains an additional methylamino group.
Ethyl 3-ethoxybut-2-enoate: Similar structure but has an ethoxy group instead of a methoxy group.
Properties
CAS No. |
79534-96-6 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 3-amino-4-methoxybut-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(9)4-6(8)5-10-2/h4H,3,5,8H2,1-2H3 |
InChI Key |
AQCPKKWRAYNGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(COC)N |
Origin of Product |
United States |
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